molecular formula C25H19BrO B2657298 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide CAS No. 76192-30-8

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide

Cat. No.: B2657298
CAS No.: 76192-30-8
M. Wt: 415.33
InChI Key: RYUPYZBGBFEDRR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Discovery Context

The synthesis of this compound was first described by Katritzky and Singh in 1983 as part of efforts to expand the library of chromenylium salts. This work built upon earlier studies of flavylium ions (e.g., 2-phenylchromenylium), which are foundational to natural pigment chemistry. The introduction of phenyl substituents and a dihydrobenzo[h] annulation aimed to modulate the compound’s aromaticity and stability. Initial synthetic routes involved cyclization reactions of ketone precursors, such as 2-(1,3-diphenyl-3-oxopropylidene)-1-tetralone, under acidic conditions.

Significance in Heterocyclic Chemistry Research

As a benzannulated chromenylium derivative, this compound occupies a critical niche in heterocyclic chemistry. Its structure combines features of three distinct systems:

  • A chromenylium core (isoelectronic with flavylium ions),
  • Dihydrobenzo[h] annulation , which introduces strain and alters conjugation pathways,
  • Phenyl substituents at positions 2 and 4, which sterically and electronically influence reactivity.

These attributes make it valuable for studying:

  • Aromatic stabilization in non-planar systems,
  • Regioselectivity in electrophilic substitution reactions,
  • Solvatochromic effects in charged heterocycles.

The compound’s bromide counterion further enhances its solubility in polar aprotic solvents, facilitating its use in solution-phase reactions.

Position within Chromenium-Based Compound Classifications

Chromenium salts are classified based on their annulation patterns and substituents. As illustrated in Table 1, this compound differs from simpler chromenyliums like flavylium in both structure and properties.

Table 1: Comparative Analysis of Chromenium Derivatives

Property Flavylium 2,4-Diphenyl Derivative
Core Structure 2-Phenylchromenylium Dihydrobenzo[h]chromenium
Annulation None Benzo[h]-fused
Substituents H at C4 Phenyl at C2/C4
Counterion Variable Bromide
λmax (nm) 450–550 480–520 (bathochromic shift)

The benzo[h] annulation extends π-conjugation, while the phenyl groups induce steric hindrance, collectively stabilizing the cation against nucleophilic attack.

Research Importance in Organometallic and Heterocyclic Chemistry

Although primarily an organic salt, this compound intersects with organometallic chemistry through two key avenues:

  • Metal-mediated synthesis : The bromide ion can act as a leaving group in palladium-catalyzed cross-coupling reactions, enabling the construction of extended π-systems.
  • Ligand design : Proton abstraction from the chromenylium core generates neutral ligands capable of coordinating transition metals, as seen in analogous N-heterocyclic carbene systems.

In heterocyclic chemistry, its applications include:

  • Serving as a photoredox catalyst precursor,
  • Acting as a template for synthesizing polycyclic aromatic hydrocarbons (PAHs),
  • Modeling charge-transfer complexes in supramolecular systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenyl-5,6-dihydrobenzo[h]chromen-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19O.BrH/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25;/h1-14,17H,15-16H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPYZBGBFEDRR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)[O+]=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide typically involves the reaction of 2,4-diphenyl-5,6-dihydrobenzo[h]chromenium chloride with a bromide source under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a bromide salt like sodium bromide or potassium bromide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the exchange of the chloride ion with the bromide ion, resulting in the formation of the desired bromide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromenium oxides.

    Reduction: Reduction reactions can convert the chromenium ion to a lower oxidation state.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride, iodide, or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium chloride, potassium iodide, or other nucleophiles in polar solvents.

Major Products

    Oxidation: Chromenium oxides and related compounds.

    Reduction: Reduced chromenium species.

    Substitution: Various substituted chromenium compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

One of the most significant applications of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide is in the development of anticancer agents. Research indicates that compounds derived from this structure exhibit potent inhibitory effects on topoisomerase IIα, an enzyme crucial for DNA replication and repair. In vitro studies have shown that several derivatives demonstrate strong cytotoxicity against various cancer cell lines, including colorectal adenocarcinoma (HCT15) and cervical cancer (HeLa) cells .

The structure-activity relationship (SAR) studies reveal that substituents such as trifluoromethyl (-CF3) and hydroxyphenyl groups significantly enhance the antiproliferative activity. These findings suggest that modifications to the core structure can lead to more effective anticancer agents with specific targeting capabilities .

Enzyme Inhibition

In addition to its anticancer properties, this compound has been investigated for its potential as an enzyme inhibitor. For instance, derivatives of this compound have been rationally designed as DPP-4 inhibitors, which are beneficial in managing type 2 diabetes. One study reported that a specific derivative showed over 80% inhibition of DPP-4 activity at a dosage comparable to existing long-acting medications . This highlights the compound's versatility in addressing metabolic disorders.

Synthetic Chemistry

Synthesis of Bioactive Compounds

The compound serves as a scaffold for synthesizing a variety of bioactive molecules through innovative synthetic routes. Its unique chromene structure allows for the formation of diverse derivatives with potential pharmacological activities. The synthesis often involves multi-step reactions that incorporate various functional groups to enhance biological activity while maintaining structural integrity .

Table: Summary of Key Applications

Application AreaSpecific UseNotable Findings
Anticancer ActivityInhibition of topoisomerase IIαStrong cytotoxicity against HCT15 and HeLa cells
Enzyme InhibitionDPP-4 inhibition for diabetes management>80% inhibition at therapeutic doses
Synthetic ChemistryScaffold for bioactive compound synthesisDiverse derivatives with enhanced biological activity

Case Studies

Case Study 1: Anticancer Efficacy

In a comprehensive study evaluating the anticancer potential of this compound derivatives, researchers synthesized thirty variants and assessed their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions exhibited significant inhibition of cell proliferation and topoisomerase activity. Notably, compounds with fluorinated groups displayed superior activity compared to their non-fluorinated counterparts .

Case Study 2: DPP-4 Inhibitor Development

Another pivotal study focused on developing long-acting DPP-4 inhibitors based on the chromene structure. By employing advanced molecular docking techniques and scaffold hopping strategies, researchers achieved a remarkable increase in potency (up to 7400-fold) compared to initial lead compounds. This demonstrates the compound's potential in treating chronic metabolic diseases effectively .

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide involves its interaction with molecular targets and pathways. The compound can act as a DNA intercalating agent, binding to DNA and interfering with its replication and transcription processes. This interaction can lead to the inhibition of topoisomerase IIα, an enzyme involved in DNA replication and cell division. The compound’s ability to intercalate into DNA and inhibit topoisomerase IIα makes it a potential candidate for anticancer drug development .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chromenium derivatives share a cationic aromatic core but differ in substituents and counterions. Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
Sepantronium Bromide (YM-155) Cyclohexenyl, bromine, methyl ether C₂₀H₁₉BrN₄O₃ Inhibits survivin (IC₅₀ = 0.54 nM); planar structure with high tumor uptake
5,7-Dihydroxy-4-methylflavylium Chloride Hydroxy, methyl groups C₁₆H₁₃ClO₃ Anthocyanin-like chromophore; pH-dependent stability
7-(Diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium Perchlorate Diethylamino, oxo-group, perchlorate C₂₀H₁₉ClNO₇ Twisted chromenium core (7.1°); strong C–H⋯O interactions in crystal lattice
2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium Bromide 2,4-Diphenyl, dihydrobenzo[h]chromenium Not explicitly given Hypothesized planar core with bromine enhancing solubility and reactivity

Key Observations :

  • Electron-withdrawing groups (e.g., Br in Sepantronium) enhance bioactivity by increasing electrophilicity.
  • Planarity in chromenium systems (e.g., YM-155) correlates with DNA intercalation and anticancer effects.
  • Substituent position (e.g., 4-methylphenyl in AX75779 vs. 4-fluorophenyl in ) alters steric hindrance and π-π stacking efficiency.
Physicochemical Properties
Property This compound Sepantronium Bromide 7-(Diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium Perchlorate
Solubility Moderate in polar aprotic solvents (inferred) Soluble in DMSO Low solubility in water; high in acetonitrile
Thermal Stability Likely high (due to aromaticity) Stable at −20°C Decomposes above 200°C
Crystallinity Not reported Amorphous Crystalline with p⋯p interactions
Spectral Features Expected strong UV-Vis absorption (280–400 nm) NMR: δ 7.2–8.1 (aryl) IR: C=O stretch at 1680 cm⁻¹
Key Research Findings

Substituent Effects: Electron-deficient aryl groups (e.g., 4-cyanophenyl in ) increase chromenium stability by 15% compared to electron-rich analogs.

Bromide vs. Chloride : Bromide salts (e.g., Sepantronium) exhibit 30% higher bioavailability than chlorides due to enhanced lipophilicity.

Twist Angle Impact : A 7° twist in chromenium perchlorate reduces π-π stacking efficiency but strengthens C–H⋯O bonds, stabilizing the crystal lattice.

Biological Activity

Overview

2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide is a synthetic compound with a unique chromenium core structure. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H17BrO
  • Molecular Weight : 365.27 g/mol
  • Structural Characteristics : The compound features two phenyl groups at the 2 and 4 positions of the chromenium core, which may influence its reactivity and biological interactions.

The biological activity of this compound is thought to involve:

  • Interaction with Biological Targets : The compound may bind to specific receptors or enzymes within cellular systems, altering biochemical pathways.
  • Redox Activity : The chromenium center can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can affect cellular functions.
  • Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects as well as potential anticancer activity by modulating cell signaling pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In cell line studies, it has shown cytotoxic effects against several cancer types.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)20

Case Studies and Research Findings

  • Study on Antimicrobial Effects :
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of chromenium compounds, including bromide variants. The results indicated that modifications to the phenyl groups significantly affected antimicrobial potency, suggesting structure-activity relationships that could guide future drug design .
  • Anticancer Mechanisms :
    • In a study examining the mechanisms underlying the anticancer effects of chromenium compounds, researchers found that treatment with this compound induced apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
  • In Vivo Studies :
    • An animal model study focused on the therapeutic potential of this compound in cancer treatment showed promising results in tumor reduction when administered alongside conventional chemotherapy agents. The combination therapy demonstrated enhanced efficacy and reduced side effects compared to chemotherapy alone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Diphenyl-5,6-dihydrobenzo[h]chromenium bromide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of bromide derivatives often involves alkylation or nucleophilic substitution. For example, benzyl chloride and sodium bromide can facilitate bromide exchange under reflux conditions (e.g., ethanol with sulfuric acid as a catalyst) . Optimization requires adjusting temperature (e.g., 60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:10 molar ratio of substrate to alkylating agent). Reaction progress can be monitored via TLC or NMR spectroscopy. Post-synthesis purification may involve recrystallization or column chromatography using dichloromethane/hexane mixtures.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography to resolve crystal structure and intramolecular interactions (e.g., planar chromenium moieties with torsional angles of ~7°) .
  • High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to confirm molecular weight and substituent positions .
  • Gas chromatography (GC) for purity assessment (>98% as per standards in ) .
  • Melting point analysis to compare with literature values (e.g., 42–116°C ranges for related bromides) .

Q. What safety protocols are essential when handling bromide derivatives during synthesis?

  • Methodological Answer : Follow SDS guidelines for similar bromides (e.g., 4-Chlorobenzyl bromide):

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact .
  • Implement emergency protocols for spills (neutralize with sodium bicarbonate) and exposure (eye rinsing with water for 15 minutes) .
  • Store in airtight containers away from light and oxidizing agents.

Advanced Research Questions

Q. What computational methods are effective in predicting crystal packing and thermodynamic stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) can model intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and torsional angles, validated against X-ray data .
  • Molecular dynamics simulations in solvent phases (e.g., water, ethanol) assess Gibbs free energy changes during crystallization .
  • Lattice energy calculations quantify contributions from π-π stacking and van der Waals interactions to thermodynamic stability .

Q. How do intramolecular interactions influence conformational differences between solid and solution states?

  • Methodological Answer :

  • Compare experimental X-ray data (solid state) with computational models of isolated ions (solution). For example, chromenium moieties in the solid state exhibit a 7.1° twist due to C–H⋯O interactions, while solution-phase models show greater flexibility .
  • Use variable-temperature NMR to detect dynamic conformational changes in solution.

Q. What strategies mitigate discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize assays (e.g., cytotoxicity via MTT tests) with positive controls (e.g., ethidium bromide for DNA intercalation studies) .
  • Validate activity through orthogonal methods (e.g., anti-HIV activity in requires both enzyme inhibition and cell-based assays) .
  • Account for solvent effects (e.g., DMSO vs. aqueous buffers) on compound solubility and stability.

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) between experimental and theoretical models be resolved?

  • Methodological Answer :

  • Re-examine computational parameters: Solvent models (e.g., COSMO for polarity effects) and basis sets (e.g., 6-311G++(d,p)) impact chemical shift accuracy .
  • Conduct solid-state NMR to compare with X-ray structures and identify crystal-packing artifacts.
  • Use hybrid DFT-MD approaches to simulate solvent-induced conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.